molecular formula C7H3Cl2F2NO3 B1402199 2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene CAS No. 40750-72-9

2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene

Cat. No.: B1402199
CAS No.: 40750-72-9
M. Wt: 258 g/mol
InChI Key: ZCJUEZYNVAGCIM-UHFFFAOYSA-N
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Description

2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene is an organic compound with a complex structure that includes chloro, difluoro, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of a chlorinated aromatic compound, followed by the introduction of difluoro and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chloro and difluoro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Chloro-1-[chloro(difluoro)-methoxy]-4-amino-benzene.

Scientific Research Applications

2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene involves its interaction with various molecular targets. The nitro group can undergo redox reactions, affecting cellular processes. The chloro and difluoro groups can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,1-difluoroethylene: A simpler compound with similar halogenation but lacking the nitro and methoxy groups.

    1-Chloro-2,4-difluorobenzene: Another related compound with different substitution patterns on the benzene ring.

Uniqueness

2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring creates a versatile compound for various chemical transformations and research applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-1-[chloro(difluoro)methoxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJUEZYNVAGCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231622
Record name 2-Chloro-1-(chlorodifluoromethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40750-72-9
Record name 2-Chloro-1-(chlorodifluoromethoxy)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40750-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(chlorodifluoromethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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